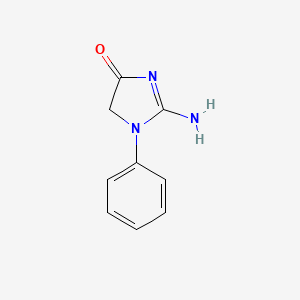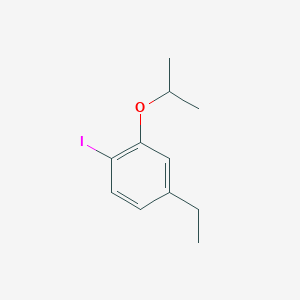
5-(3-chloropropoxy)-3,4-dihydro-2(1H)-quinolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-chloropropoxy)-3,4-dihydro-2(1H)-quinolinone: is a synthetic organic compound that belongs to the class of carbostyril derivatives It is characterized by the presence of a chloropropoxy group attached to the 5-position of the carbostyril core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-chloropropoxy)-3,4-dihydro-2(1H)-quinolinone typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3,4-dihydrocarbostyril.
Chloropropylation: The 3,4-dihydrocarbostyril is then reacted with 1-bromo-3-chloropropane in the presence of a base such as cesium carbonate to introduce the chloropropoxy group at the 5-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated purification systems to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions
5-(3-chloropropoxy)-3,4-dihydro-2(1H)-quinolinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: The chloropropoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloropropoxy group.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted carbostyril derivatives.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 5-(3-chloropropoxy)-3,4-dihydro-2(1H)-quinolinone involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes and receptors, leading to its bioactive effects. The compound can form stable complexes with target proteins, thereby modulating their activity and leading to desired biological outcomes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(3-Chloropropoxy)picolinic acid
- 4-(3-Chloro-4-fluoroanilino)-7-(3-chloropropoxy)-6-methoxy-1,2,3-benzotriazine
- (3-Chloropropyl)trimethoxysilane
Uniqueness
5-(3-chloropropoxy)-3,4-dihydro-2(1H)-quinolinone stands out due to its unique structural features and versatile reactivity. Unlike its analogs, it offers a balance between stability and reactivity, making it suitable for a wide range of applications in both research and industry.
Propriétés
Formule moléculaire |
C12H14ClNO2 |
|---|---|
Poids moléculaire |
239.70 g/mol |
Nom IUPAC |
5-(3-chloropropoxy)-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C12H14ClNO2/c13-7-2-8-16-11-4-1-3-10-9(11)5-6-12(15)14-10/h1,3-4H,2,5-8H2,(H,14,15) |
Clé InChI |
JHWVAWUKMRXHCM-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC2=C1C(=CC=C2)OCCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-(1-Piperazinyl)thieno[2,3-c]pyridine](/img/structure/B8374686.png)





![1-Methoxy-4-[(4-nitrophenoxy)methyl]benzene](/img/structure/B8374712.png)

![[3-Propargyloxy-4-(2-iodoethoxy)phenyl]methanol](/img/structure/B8374730.png)
![2-[4-(Methylthio)phenoxy]ethanol](/img/structure/B8374756.png)
